molecular formula C10H15BN2O2S B3030926 3-(3-Isopropylthioureido)phenylboronic acid CAS No. 1072946-07-6

3-(3-Isopropylthioureido)phenylboronic acid

Cat. No.: B3030926
CAS No.: 1072946-07-6
M. Wt: 238.12
InChI Key: XUTHANAUPCKWGR-UHFFFAOYSA-N
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Description

3-(3-Isopropylthioureido)phenylboronic acid is a boronic acid derivative with the molecular formula C10H15BN2O2S and a molecular weight of 238.12 g/mol . This compound is known for its unique structure, which includes a phenylboronic acid moiety and an isopropylthioureido group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropylthioureido)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with isopropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropylthioureido)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Isopropylthioureido)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The thioureido group can interact with metal ions and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Isopropylthioureido)phenylboronic acid is unique due to the presence of the isopropylthioureido group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes .

Properties

IUPAC Name

[3-(propan-2-ylcarbamothioylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2S/c1-7(2)12-10(16)13-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTHANAUPCKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=S)NC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674385
Record name (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-07-6
Record name (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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